N-(3-Azidophenyl)acetamide
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Overview
Description
N-(3-Azidophenyl)acetamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Azidophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylacetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the formation of the azide group on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of amide synthesis can be applied. These methods often involve the use of acyl chlorides or anhydrides in the presence of amines to form the desired amide compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-Azidophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of substituted phenylacetamides.
Reduction: Formation of N-(3-aminophenyl)acetamide.
Oxidation: Formation of oxidized phenylacetamide derivatives.
Scientific Research Applications
N-(3-Azidophenyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Azidophenyl)acetamide involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity .
Comparison with Similar Compounds
N-(3-Azidophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-Azidophenyl)acetamide: Similar structure but with the azide group at the para position.
N-(3-Aminophenyl)acetamide: The azide group is replaced with an amine group.
N-(3-Nitrophenyl)acetamide: The azide group is replaced with a nitro group.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-(3-azidophenyl)acetamide |
InChI |
InChI=1S/C8H8N4O/c1-6(13)10-7-3-2-4-8(5-7)11-12-9/h2-5H,1H3,(H,10,13) |
InChI Key |
KPCSQULCFPNNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
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